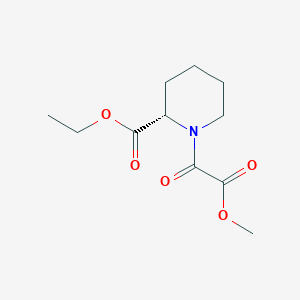
(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate, also known as EMOP or Cbz-EMOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry.
Mechanism Of Action
The mechanism of action of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or receptors in the body, leading to a reduction in the growth of cancer cells or an increase in the levels of acetylcholine in the brain.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate are still being investigated. However, studies have shown that it may possess antitumor activity, inhibit the activity of acetylcholinesterase, and have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
The advantages of using (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate in lab experiments include its synthetic accessibility, high purity, and potential applications in drug discovery. However, its limitations include its high cost and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are numerous future directions for the research and development of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate. These include further investigations into its mechanism of action, potential applications in drug discovery, and optimization of its synthesis method to reduce cost and increase yield. Additionally, studies can be conducted to investigate its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate involves the reaction of (S)-1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to yield the final product. The synthesis method has been optimized to yield high purity and yield of the final product.
Scientific Research Applications
The potential applications of (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate in scientific research are numerous. The compound has been shown to possess antitumor activity, making it a promising candidate for cancer drug discovery. It has also been investigated for its potential as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes (S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate a potential candidate for the treatment of Alzheimer's disease.
properties
CAS RN |
152754-46-6 |
|---|---|
Product Name |
(S)-Ethyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate |
Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl (2S)-1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO5/c1-3-17-10(14)8-6-4-5-7-12(8)9(13)11(15)16-2/h8H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
OXQRLSIUMBHZJR-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCCN1C(=O)C(=O)OC |
SMILES |
CCOC(=O)C1CCCCN1C(=O)C(=O)OC |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)C(=O)OC |
synonyms |
(S)-ethyl 1-(2-Methoxy-2-oxoacetyl)piperidine-2-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B178301.png)


![tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B178305.png)
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)

